molecular formula C13H17BrFN B1449160 1-(3-Bromo-5-fluorobenzyl)-4-methylpiperidine CAS No. 1518625-75-6

1-(3-Bromo-5-fluorobenzyl)-4-methylpiperidine

Cat. No.: B1449160
CAS No.: 1518625-75-6
M. Wt: 286.18 g/mol
InChI Key: UHLVOOYNIDKNOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Bromo-5-fluorobenzyl)-4-methylpiperidine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromine and fluorine atom on the benzyl ring, which is attached to a piperidine ring substituted with a methyl group. The unique structure of this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Scientific Research Applications

1-(3-Bromo-5-fluorobenzyl)-4-methylpiperidine has several applications in scientific research:

Preparation Methods

The synthesis of 1-(3-Bromo-5-fluorobenzyl)-4-methylpiperidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the reaction of 3-bromo-5-fluorobenzaldehyde with 1-methylpiperazine in the presence of acetic acid and methanol . The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced using sodium cyanoborohydride to yield the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(3-Bromo-5-fluorobenzyl)-4-methylpiperidine undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with sodium iodide yield 1-(3-iodo-5-fluorobenzyl)-4-methylpiperidine.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-fluorobenzyl)-4-methylpiperidine involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms enhances its binding affinity to certain enzymes and receptors. The compound can modulate the activity of these targets by either inhibiting or activating them, depending on the context. The exact pathways involved vary based on the specific application and target .

Comparison with Similar Compounds

1-(3-Bromo-5-fluorobenzyl)-4-methylpiperidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[(3-bromo-5-fluorophenyl)methyl]-4-methylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrFN/c1-10-2-4-16(5-3-10)9-11-6-12(14)8-13(15)7-11/h6-8,10H,2-5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHLVOOYNIDKNOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=CC(=CC(=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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